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molecular formula C8H6O4 B1215101 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione CAS No. 5426-09-5

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No. B1215101
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09415123B2

Procedure details

The adduct 1 (10.0 g, 60.0 mmol) was suspended in methanol (150 mL) and the mixture cooled to 0° C. A solution of ethanolamine (3.6 mL, 60 mmol) in 30 mL of methanol was added dropwise (10 min) to the reaction mixture, and the resulting solution was stirred for 5 min at 0° C., then 30 min at ambient temperature, and finally refluxed for 6 h. After cooling the mixture to ambient temperature, solvent was removed under reduced pressure, and residue was dissolved in 150 mL of CH2Cl2 and washed with 3×100 mL of water. The organic layer was separated, dried over Na2SO4 and filtered. Removal of the solvent under reduced pressure gave white-off solid which was further purified by flash chromatography eluting with ethylacetate (EtOAc) to give the product, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (2), as a white solid. Yield: 3.3 g (27%). 1H NMR (500 MHz, CDCl3, δ): 6.53 (s, 2H, CH═CH, bridge protons), 5.29 (s, 2H, —CHO, bridge-head protons), 3.79-3.70 (m, 4H, NCH2CH2OH), 2.90 (s, 2H, CH—CH, bridge protons). 13C NMR (500 MHz, CDCl3, δ): 176.8, 136.5, 80.9, 60.1, 47.5, 41.7.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:8]2[CH:9]=[CH:10][CH:2]1[CH:3]1[CH:7]2[C:6](=[O:11])O[C:4]1=[O:12].[CH2:13]([CH2:15][NH2:16])[OH:14]>CO>[OH:14][CH2:13][CH2:15][N:16]1[C:6](=[O:11])[CH:7]2[CH:3]([CH:2]3[O:1][CH:8]2[CH:9]=[CH:10]3)[C:4]1=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C2C3C(OC(C3C1C=C2)=O)=O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 5 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
30 min at ambient temperature, and finally refluxed for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to ambient temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure, and residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 150 mL of CH2Cl2
WASH
Type
WASH
Details
washed with 3×100 mL of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave white-off solid which
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethylacetate (EtOAc)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCCN1C(C2C3C=CC(C2C1=O)O3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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